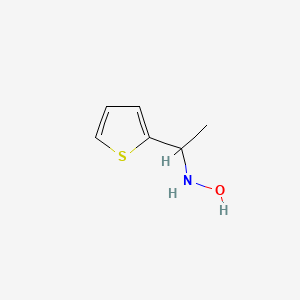

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

Descripción

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the presence of a thiophene ring system attached to an ethyl chain bearing a hydroxylamine functional group. The compound exhibits a molecular formula of C6H9NOS with a molecular weight of 143.21 g/mol, and is identified by the Chemical Abstracts Service number 904818-25-3. The structural framework consists of a five-membered thiophene heterocycle containing a sulfur atom, which significantly influences the overall molecular conformation and electronic distribution.

Computational predictions indicate that the compound possesses a boiling point of 269.7±42.0 degrees Celsius and a density of 1.205±0.06 grams per cubic centimeter. These physical properties reflect the molecular geometry and intermolecular interactions present in the compound. The predicted pKa value of 13.15±0.50 suggests that the hydroxylamine nitrogen exhibits basic character, which is consistent with the electron-donating nature of the attached organic framework.

The conformational flexibility of this compound is influenced by the rotation around the carbon-carbon bond connecting the thiophene ring to the ethyl chain. Studies on related thiophene-containing compounds have demonstrated that the presence of the sulfur heteroatom in the aromatic ring introduces unique steric and electronic constraints that affect molecular conformations. The thiophene ring itself maintains planarity due to its aromatic character, while the ethyl hydroxylamine substituent can adopt various rotational conformations depending on environmental conditions and intermolecular interactions.

Comparative analysis with similar thiophene derivatives reveals that the introduction of the hydroxylamine functional group creates additional opportunities for hydrogen bonding interactions. Research on related oxime compounds has shown that the presence of nitrogen-oxygen bonds can lead to specific geometric preferences, particularly in crystal packing arrangements. The hydroxylamine functionality in this compound likely exhibits similar behavior, contributing to its overall structural stability and potential for intermolecular association.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is dominated by the interplay between the aromatic thiophene system and the hydroxylamine functional group. The thiophene ring contributes significant π-electron density through its aromatic system, while the sulfur atom provides additional electronic complexity through its lone pair electrons and different electronegativity compared to carbon. This electronic environment creates a unique bonding pattern that influences both the stability and reactivity of the compound.

Density Functional Theory studies on related thiophene compounds have demonstrated that the sulfur atom in the thiophene ring significantly affects the electronic distribution throughout the molecule. The presence of sulfur introduces a heteroatom that can participate in various bonding interactions, including coordination with metal centers and hydrogen bonding with other electron-rich species. In this compound, this electronic influence extends through the ethyl linker to affect the properties of the hydroxylamine group.

The hydroxylamine functionality itself presents interesting electronic characteristics due to the nitrogen-oxygen bond. The nitrogen atom typically exhibits sp3 hybridization with a lone pair of electrons, while the oxygen atom contributes additional lone pairs that can participate in hydrogen bonding or coordination interactions. The electronic structure calculations suggest that the hydroxylamine group can act as both a hydrogen bond donor and acceptor, depending on the chemical environment and pH conditions.

Molecular orbital analysis of thiophene-containing compounds reveals that the highest occupied molecular orbitals are typically localized on the aromatic ring system, while the lowest unoccupied molecular orbitals may involve both the thiophene ring and the substituent groups. In this compound, the electronic communication between the thiophene ring and the hydroxylamine group through the ethyl bridge creates a conjugated system that can stabilize certain electronic configurations and influence chemical reactivity patterns.

Comparative Analysis with Thienyl Hydroxylamine Derivatives

The structural characteristics of this compound can be better understood through comparison with related thienyl hydroxylamine derivatives and similar heterocyclic compounds. Several closely related compounds provide valuable insights into the structure-property relationships within this chemical family, including (NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine and various oxime derivatives of thiophene-containing ketones.

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine, with molecular formula C5H5NOS and molecular weight 127.17 g/mol, represents a directly related compound where the hydroxylamine group is connected to the thiophene ring through a methylene bridge rather than an ethyl chain. This structural difference results in a more direct electronic communication between the aromatic system and the nitrogen-oxygen functionality, potentially leading to different reactivity patterns and stability profiles.

The oxime derivative 1-(2-thienyl)ethanone oxime provides another valuable comparison point, as it contains the same thiophene-ethyl framework but with the hydroxylamine functionality arranged in an oxime configuration. This compound, also known as thiophene-2-methyl ketoxime, demonstrates the versatility of thiophene-containing hydroxylamine systems and their potential for participating in various chemical transformations, including rearrangement and condensation reactions.

Crystal structure studies of related compounds, such as (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene, reveal important information about intermolecular interactions and packing arrangements in thiophene-containing systems. These studies show that thiophene rings typically exhibit nearly perpendicular orientations relative to other aromatic systems, with dihedral angles often exceeding 80 degrees. This geometric arrangement influences both the crystal packing and the electronic properties of the compounds.

Table 1: Comparative Molecular Data for Thienyl Hydroxylamine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C6H9NOS | 143.21 | Ethyl-linked hydroxylamine |

| (NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine | C5H5NOS | 127.17 | Methylene-linked hydroxylamine |

| 1-(2-thienyl)ethanone oxime | C6H7NOS | 141.19 | Oxime configuration |

| 2-Thiopheneethylamine | C6H9NS | 127.21 | Primary amine analog |

The comparative analysis reveals that the ethyl-linked hydroxylamine structure in this compound provides a unique balance between electronic communication and conformational flexibility. Unlike the more rigid methylene-linked derivatives, the ethyl chain allows for greater rotational freedom while maintaining sufficient electronic interaction between the thiophene ring and the hydroxylamine functionality. This structural arrangement potentially enhances the compound's utility as a building block in organic synthesis and materials science applications.

Studies on the electronic properties of thiophene derivatives have demonstrated that the delocalization of electrons in the thienyl ring system significantly influences the properties of attached functional groups. In the case of this compound, this electronic influence extends through the ethyl linker to modulate the basicity and nucleophilicity of the hydroxylamine nitrogen atom. The resulting electronic structure provides opportunities for selective chemical transformations and potential applications in pharmaceutical chemistry and materials science research.

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKKHNXOEOVOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587642 | |

| Record name | N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-25-3 | |

| Record name | N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Iridium-Catalyzed Transfer Hydrogenation of Oximes

The most validated route to N-(1-Thiophen-2-YL-ethyl)-hydroxylamine involves the iridium-catalyzed transfer hydrogenation of oximes, as detailed by Xia et al.. This method utilizes (1-(thiophen-2-yl)ethyl)oxime as the precursor, which undergoes reduction in the presence of an iridium catalyst and a hydrogen donor.

Reaction Protocol :

- Oxime Synthesis : (1-(Thiophen-2-yl)ethyl)ketone (10.0 mmol) is reacted with O-benzylhydroxylamine hydrochloride (10.0 equiv) in a 4:1 ethanol-water mixture containing sodium acetate (3.0 equiv). The mixture is stirred at 60°C for 12 hours to form the oxime intermediate.

- Hydrogenation : The oxime is subjected to transfer hydrogenation using [Ir(cod)Cl]₂ (2 mol%) and formic acid-triethylamine (5:2 ratio) as the hydrogen source. The reaction proceeds at 40°C for 6 hours, yielding N-(1-thiophen-2-YL-ethyl)-O-benzyl-hydroxylamine.

- Debenzylation : The O-benzyl group is removed via hydrogenolysis using palladium on carbon (10 wt%) under 1 atm H₂ in methanol, affording the target hydroxylamine in 48% overall yield.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | [Ir(cod)Cl]₂ |

| Solvent System | Ethanol-water (4:1) |

| Temperature | 60°C (oxime), 40°C (reduction) |

| Yield | 48% |

| Purity (NMR) | >95% |

This method prioritizes mild conditions, avoiding high-pressure hydrogenation equipment. The iridium catalyst’s selectivity prevents over-reduction, a common issue with traditional palladium or platinum systems.

Alternative Synthetic Routes

While iridium catalysis remains predominant, exploratory methods include:

- Reductive Amination : Thiophen-2-ylacetaldehyde and hydroxylamine hydrochloride undergo reductive amination using sodium cyanoborohydride in methanol. However, this route yields <30% due to competing imine formation.

- Nucleophilic Substitution : Reaction of 1-(thiophen-2-yl)ethyl bromide with hydroxylamine in dimethylformamide (DMF) at 80°C achieves 22% yield but requires stringent moisture control.

Optimization and Reaction Conditions

Catalyst Loading and Solvent Effects

Reducing iridium catalyst loading from 5 mol% to 2 mol% maintains efficiency while lowering costs. Ethanol-water mixtures enhance oxime solubility, with optimal ratios (4:1) balancing reaction rate and byproduct formation. Polar aprotic solvents like acetonitrile decrease yields (<20%) due to poor catalyst activation.

Temperature and Time Dependence

Elevating the hydrogenation temperature to 50°C reduces reaction time to 4 hours but promotes debenzylation side reactions (15% yield loss). Maintaining 40°C ensures complete conversion without compromising selectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed via ¹H NMR (400 MHz, CDCl₃):

- Thiophene protons : δ 7.43–7.24 (m, 5H).

- Ethyl group : δ 1.52 (d, J = 6.8 Hz, 3H, CH₃), 4.21 (q, J = 6.8 Hz, 1H, CH).

- Hydroxylamine NH : δ 3.89 (br s, 1H).

¹³C NMR (100 MHz, CDCl₃) reveals key signals:

Análisis De Reacciones Químicas

Types of Reactions

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydroxylamine. The compound has been synthesized through various methods, including:

- Direct Reaction : Reacting thiophene derivatives with hydroxylamine in suitable solvents.

- Microwave-Assisted Synthesis : Utilizing microwave technology to enhance reaction rates and yields.

- Multi-step Synthesis : Involving intermediates that undergo further reactions to yield the target compound.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. For instance, compounds linked to thiophene have been evaluated for their effectiveness against various bacterial strains .

- Antitumor Activity : Research indicates that certain thiophene derivatives may possess antitumor properties, making them candidates for cancer therapeutics .

- Neuroprotective Effects : Some studies suggest that derivatives of thiophene can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A series of 2-thienyl substituted derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications at the thiophene ring influence activity .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| This compound | High | High |

Case Study 2: Antitumor Potential

A study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific properties.

- Sensors : Thiophene derivatives are known for their electronic properties, making them suitable for use in sensor applications.

Mecanismo De Acción

The mechanism of action of N-(1-Thiophen-2-YL-ethyl)-hydroxylamine involves its interaction with various molecular targets. The hydroxylamine moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparación Con Compuestos Similares

Binding Affinity and Enzyme Inhibition

Hydroxylamine derivatives with aromatic or heterocyclic substituents have been studied for their binding affinities to biological targets. For example:

- (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) exhibits a binding affinity of −8.7 kcal/mol to Anopheles gambiae trehalase, outperforming control ligands (−6.3 kcal/mol) .

- (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2) shows a slightly lower affinity (−8.5 kcal/mol), suggesting that substituent position impacts activity .

Table 1: Binding Affinities of Selected Hydroxylamine Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 1 | An. gambiae trehalase | −8.7 |

| Compound 2 | An. gambiae trehalase | −8.5 |

| Control Ligand | An. gambiae trehalase | −6.3 |

The thiophene-containing analog, N-(1-Thiophen-2-YL-ethyl)-hydroxylamine, is hypothesized to exhibit similar or enhanced binding due to the electron-rich thiophene ring, though direct data are unavailable.

Metabolic Stability and CYP Interactions

N-substituted hydroxylamines often undergo enzymatic reduction or oxidation. For instance:

- N-(2-methoxyphenyl)hydroxylamine is metabolized by hepatic microsomes to o-anisidine (via reduction) and o-aminophenol (via oxidation), with CYP1A enzymes playing a dominant role .

- Ethanol-induced CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol, highlighting enzyme-specific metabolic pathways .

Table 2: Metabolic Pathways of Hydroxylamine Derivatives

| Compound | Major Metabolites | Key Enzymes Involved |

|---|---|---|

| N-(2-methoxyphenyl)hydroxylamine | o-anisidine, o-aminophenol | CYP1A, CYP2E1 |

| N-Hydroxy-tenamphetamine | Not reported | Likely CYP450 isoforms |

Pharmacological and Regulatory Considerations

Several hydroxylamine derivatives are regulated due to structural similarities to controlled substances:

- N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine and N-(2,5-Dimethoxy-4-propylthiophenthyl)hydroxylamine are classified under Schedule 1 substances in the UK .

- O-ethyl hydroxylamine demonstrates antitumor and antimicrobial activities but lacks comprehensive safety data .

The thiophene-containing analog may face regulatory scrutiny if its structure aligns with controlled phenethylamine derivatives.

Actividad Biológica

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine is a compound of interest due to its potential pharmacological properties, particularly linked to its unique structural features that incorporate both a thiophene ring and a hydroxylamine group. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNS

- Molecular Weight : 142.23 g/mol

The presence of the thiophene ring is significant, as thiophene derivatives have been associated with various biological activities, including antimicrobial and anticancer effects .

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar to other hydroxylamine derivatives, it may inhibit specific enzymes, impacting various metabolic pathways.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Binding Interactions : It may interact with biomolecules, affecting their function and stability .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | IC values between 0.28 to 12.2 μM | |

| Antiviral | Potential inhibition of viral replication |

Detailed Findings

- Antimicrobial Studies :

- Anticancer Research :

- Mechanistic Insights :

Q & A

Q. What are the recommended synthetic routes for N-(1-Thiophen-2-YL-ethyl)-hydroxylamine, and how can purity be validated?

Methodological Answer:

- Synthesis : Use reductive amination of 2-thiophenecarboxaldehyde with hydroxylamine, followed by purification via column chromatography. Alternatively, adapt methods from benzotriazole-derived hydroxylamine synthesis (e.g., coupling thiophene-ethylamine precursors with hydroxylamine under anhydrous conditions) .

- Characterization : Validate purity using HPLC with UV detection (λ = 254 nm). Confirm structure via FT-IR (N–O stretch ~930 cm⁻¹, thiophene C–S ~700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Incubate the compound in buffers (pH 4.0–9.0) at 25°C and 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 280 nm) or LC-MS.

- Key Considerations : Thiophene rings may undergo oxidation under acidic conditions; hydroxylamine groups are prone to hydrolysis at high pH. Use argon-purged solutions to minimize oxidative degradation .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Calibrate against deuterated internal standards (e.g., d₃-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. What enzymatic pathways are likely involved in the metabolism of this compound, and how can these be modeled in vitro?

Methodological Answer:

- Pathway Hypotheses : Based on structural analogs (e.g., N-(2-methoxyphenyl)hydroxylamine), CYP1A and CYP2E1 isoforms may catalyze oxidation/reduction. Thiophene rings may undergo CYP-mediated epoxidation or sulfoxidation .

- In Vitro Models : Use rat/hepatic microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2E1). Monitor metabolites via LC-HRMS and compare retention times to synthetic standards. Include NADPH cofactors to activate enzymatic pathways .

Q. How can researchers resolve contradictions in metabolic data, such as conflicting metabolite profiles across species?

Methodological Answer:

- Data Analysis : Perform comparative studies using microsomes from multiple species (e.g., rat, rabbit, human). Quantify metabolite ratios (e.g., parent compound vs. sulfoxide derivatives) and apply kinetic modeling (Km/Vmax).

- Case Example : In N-(2-methoxyphenyl)hydroxylamine studies, rabbits produced unidentified metabolites (M1) absent in rats, highlighting species-specific CYP interactions . For thiophene derivatives, test CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to clarify pathways.

Q. What in vitro models are suitable for evaluating the compound’s potential toxicity, and what endpoints should be prioritized?

Methodological Answer:

- Models : Use HepG2 cells for hepatotoxicity screening or primary human urothelial cells (for bladder carcinogenicity risk, as seen with o-anisidine derivatives) .

- Endpoints : Measure reactive oxygen species (ROS) generation via DCFDA assay, mitochondrial dysfunction (MTT assay), and DNA adduct formation (³²P-postlabeling). Compare to structurally related carcinogens (e.g., o-anisidine) for mechanistic insights .

Q. How can researchers mitigate artifacts when studying iron-oxyhydroxide-associated forms of this compound in environmental samples?

Methodological Answer:

- Artifact Source : Hydroxylamine-based extractants (e.g., NH₂OH·HCl) react with carbonyl groups in organic matter, forming N-containing artifacts .

- Mitigation : Use mild extraction buffers (pH 7.4) and validate findings with alternative methods (e.g., sequential EDTA extraction). Confirm compound identity via isotopic labeling or ¹³C-NMR to distinguish native vs. artifact signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.